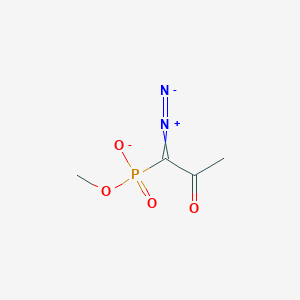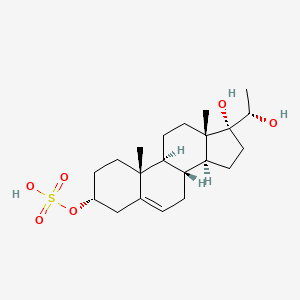![molecular formula C32H32O10 B1494101 (9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B1494101.png)
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol is a biphenyl dimer extracted from the heartwood of the Indonesian plant Caesalpinia sappan L. This compound has shown significant biological activity, particularly in stimulating the proliferation of primary osteoblastic cells in vitro. It holds potential for promoting bone formation and regeneration .
Méthodes De Préparation
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol can be isolated from the ethanolic extract of Caesalpinia sappan L. using high-performance countercurrent chromatography (HPCCC). The optimal solvent system for this separation is chloroform-methanol-water (4:3:2, v/v/v). The process involves rotating the apparatus at 1600 r/min, with a flow rate of 10 mL/min, at a separation temperature of 25°C, and detection wavelength of 285 nm. This method yields caesappanin C with a purity of 89.0% .
Analyse Des Réactions Chimiques
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in the formation of alcohols .
Applications De Recherche Scientifique
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying biphenyl dimers and their reactivity.
Biology: Its ability to stimulate osteoblastic cell proliferation makes it a candidate for bone regeneration research.
Mécanisme D'action
The mechanism by which caesappanin C exerts its effects involves stimulating the proliferation of osteoblastic cells. This is likely mediated through molecular pathways that regulate cell growth and differentiation. The exact molecular targets and pathways involved are still under investigation, but it is believed that caesappanin C interacts with specific receptors or signaling molecules that promote bone formation .
Comparaison Avec Des Composés Similaires
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol is unique among biphenyl dimers due to its strong osteoblastic proliferation activity. Similar compounds include other biphenyl dimers and phenylpropanoids, such as brazilein and hematoxylin, which are also derived from Caesalpinia sappan L. caesappanin C stands out for its specific biological activity in bone regeneration .
Propriétés
Formule moléculaire |
C32H32O10 |
|---|---|
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
(9S,24R)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol |
InChI |
InChI=1S/C32H32O10/c33-15-31(41)11-17-5-21(35)1-3-23(17)25-9-29(39)27(37)7-19(25)13-32(42,16-34)12-18-6-22(36)2-4-24(18)26-10-30(40)28(38)8-20(26)14-31/h1-10,33-42H,11-16H2/t31-,32+ |
Clé InChI |
USVPAMXDEQJWJM-MEKGRNQZSA-N |
SMILES isomérique |
C1C2=CC(=C(C=C2C3=C(C[C@@](CC4=CC(=C(C=C4C5=C(C[C@]1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O |
SMILES canonique |
C1C2=CC(=C(C=C2C3=C(CC(CC4=CC(=C(C=C4C5=C(CC1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)








![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)

